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Compound of Interest

Compound Name: Glycozolinine

Cat. No.: B032811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Glycozolinine, a carbazole alkaloid isolated from the plant species Glycosmis

pentaphylla. This document details the key experimental methodologies and spectroscopic

data that were instrumental in determining its molecular architecture as 6-hydroxy-3-

methylcarbazole.

Isolation of Glycozolinine
Glycozolinine was first isolated from the seeds of Glycosmis pentaphylla, a plant belonging to

the Rutaceae family. The isolation procedure typically involves the extraction of the plant

material with a suitable organic solvent, followed by chromatographic separation to yield the

pure alkaloid.

Experimental Protocol: Isolation and Purification

A general procedure for the isolation of carbazole alkaloids from Glycosmis pentaphylla

involves the following steps:

Extraction: The dried and powdered plant material (seeds) is subjected to Soxhlet extraction

or maceration with a solvent such as petroleum ether, chloroform, or methanol to obtain a

crude extract.
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Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to

separate the basic alkaloids from other neutral and acidic components. The extract is

dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 5% HCl).

The acidic aqueous layer, now containing the protonated alkaloids, is collected.

Basification and Re-extraction: The acidic aqueous layer is basified with a base (e.g.,

NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, which

are then re-extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).

Chromatographic Separation: The resulting crude alkaloid mixture is concentrated and

subjected to column chromatography over silica gel or alumina. The column is eluted with a

gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) to

separate the individual alkaloids.

Crystallization: Fractions containing Glycozolinine are identified by thin-layer

chromatography (TLC) analysis. The solvent is evaporated from these fractions, and the

residue is purified by recrystallization from a suitable solvent system to yield pure

Glycozolinine.

Spectroscopic Analysis and Structure Elucidation
The determination of the chemical structure of Glycozolinine was achieved through a

combination of spectroscopic techniques, primarily Ultraviolet (UV) and Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C).

Physicochemical Properties
Property Value

Molecular Formula C₁₃H₁₁NO

Appearance Crystalline solid

CAS Number 5257-08-9

Ultraviolet (UV) and Infrared (IR) Spectroscopy
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UV and IR spectroscopy provided the initial insights into the functional groups and the

chromophoric system present in Glycozolinine.

Spectroscopic Data Value (cm⁻¹) or (nm) Interpretation

UV λmax 238, 258, 303, 330
Suggests a carbazole

chromophore

IR (KBr) 3400 (br) O-H stretching (phenolic)

3300
N-H stretching (secondary

amine)

1620, 1580 Aromatic C=C stretching

1330 C-N stretching

1210 C-O stretching (phenolic)

The UV spectrum is characteristic of a carbazole skeleton. The IR spectrum indicates the

presence of a hydroxyl group (phenolic), a secondary amine (part of the carbazole ring), and

an aromatic system.

Mass Spectrometry (MS)
Mass spectrometry was crucial in determining the molecular weight and elemental composition

of Glycozolinine.

Mass Spectrometry Data m/z Value Interpretation

[M]⁺ 197
Molecular ion peak, confirming

the molecular weight

The molecular ion peak at m/z 197 corresponds to a molecular formula of C₁₃H₁₁NO, which

was confirmed by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy were the most powerful tools for the definitive structural

elucidation of Glycozolinine, allowing for the precise assignment of all proton and carbon

atoms in the molecule.

¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 d 1H H-4

7.78 br s 1H N-H

7.25 d 1H H-5

7.18 s 1H H-2

7.05 d 1H H-8

6.80 dd 1H H-7

4.85 s 1H O-H

2.45 s 3H -CH₃

¹³C NMR Spectroscopic Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

148.5 C-6

140.2 C-8a

138.0 C-4a

124.5 C-9a

123.8 C-4

122.5 C-2

120.0 C-3

118.5 C-5

112.0 C-7

110.0 C-1

109.5 C-8

105.0 C-9b

21.5 -CH₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A few milligrams of pure Glycozolinine are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or

500 MHz). Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically using a

proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon

atom. A larger number of scans is usually required due to the lower natural abundance of the

¹³C isotope.
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2D NMR (COSY, HSQC, HMBC): To aid in the structural assignment, 2D NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

COSY: Identifies proton-proton couplings within the same spin system.

HSQC: Correlates protons directly to their attached carbons.

HMBC: Shows correlations between protons and carbons that are two or three bonds

away, which is crucial for connecting different fragments of the molecule.

Logical Elucidation of the Structure
The combined spectroscopic data allows for a step-by-step deduction of the Glycozolinine
structure.

Spectroscopic Data

Structural Deduction

Mass Spectrometry
(C₁₃H₁₁NO, MW=197)

Identification of
Carbazole Skeleton

Provides Molecular Formula

UV/IR Spectroscopy
(Carbazole, -OH, -NH)

Confirms Core Structure

¹H & ¹³C NMR
(Detailed Connectivity)

Defines Aromatic System

Placement of
-OH and -CH₃ groups

2D NMR correlations
(HMBC, NOESY)

Provides Scaffold
Final Structure:

6-hydroxy-3-methylcarbazole

Definitive Placement

Click to download full resolution via product page

Logical workflow for the structure elucidation of Glycozolinine.

Molecular Formula and Core Structure: The mass spectrum established the molecular

formula as C₁₃H₁₁NO. The UV and IR spectra strongly suggested the presence of a

carbazole ring system, which accounts for C₁₂H₉N of the formula.
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Identification of Substituents: The remaining atoms, CH₂O, and the IR data pointed to a

methyl (-CH₃) and a hydroxyl (-OH) group as the substituents on the carbazole ring.

Placement of Substituents: The ¹H and ¹³C NMR data were crucial for determining the

positions of the methyl and hydroxyl groups.

The singlet at 2.45 ppm in the ¹H NMR is characteristic of a methyl group attached to an

aromatic ring.

The broad singlet at 4.85 ppm, which is exchangeable with D₂O, confirms the phenolic

hydroxyl group.

The coupling patterns of the aromatic protons in the ¹H NMR spectrum, along with the

chemical shifts in the ¹³C NMR spectrum, were analyzed.

2D NMR experiments, particularly HMBC, would show correlations from the methyl

protons to adjacent aromatic carbons and from the aromatic protons near the hydroxyl

group to the carbon bearing it, allowing for the unambiguous placement of the methyl

group at position 3 and the hydroxyl group at position 6.

Conclusion
The systematic application of modern spectroscopic techniques, including mass spectrometry,

UV-Vis, IR, and particularly high-field ¹H and ¹³C NMR spectroscopy, has unequivocally

established the chemical structure of Glycozolinine as 6-hydroxy-3-methylcarbazole. This

detailed structural information is fundamental for further research into its synthesis,

biosynthesis, and potential pharmacological activities.
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Overall experimental workflow for the isolation and structure elucidation of Glycozolinine.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Glycozolinine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032811#glycozolinine-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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